Cas no 2034269-30-0 (3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione)

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring a fused imidazolidine-2,4-dione core linked to a furan-3-carbonyl-substituted azetidine moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of both azetidine and imidazolidinedione rings enhances rigidity and binding specificity, while the furan carbonyl group may improve solubility and pharmacokinetic properties. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery. The compound’s balanced lipophilicity and hydrogen-bonding capacity suggest suitability for targeting enzymes or receptors in therapeutic applications.
3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione structure
2034269-30-0 structure
Product name:3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
CAS No:2034269-30-0
MF:C11H11N3O4
MW:249.222742319107
CID:6612111
PubChem ID:119100036

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • AKOS026689365
    • 3-(1-(furan-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
    • 3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
    • 2034269-30-0
    • F6474-7307
    • 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
    • Inchi: 1S/C11H11N3O4/c15-9-3-12-11(17)14(9)8-4-13(5-8)10(16)7-1-2-18-6-7/h1-2,6,8H,3-5H2,(H,12,17)
    • InChI Key: FUGSOBJWEHFFFY-UHFFFAOYSA-N
    • SMILES: O=C(C1=COC=C1)N1CC(C1)N1C(NCC1=O)=O

Computed Properties

  • Exact Mass: 249.07495584g/mol
  • Monoisotopic Mass: 249.07495584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 82.9Ų

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6474-7307-4mg
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F6474-7307-2μmol
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F6474-7307-10μmol
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F6474-7307-1mg
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F6474-7307-5μmol
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F6474-7307-2mg
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F6474-7307-25mg
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F6474-7307-10mg
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F6474-7307-30mg
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F6474-7307-5mg
3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
2034269-30-0 90%+
5mg
$103.5 2023-05-17

Additional information on 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Research Brief on 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS: 2034269-30-0): Recent Advances and Applications

In recent years, the compound 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS: 2034269-30-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique imidazolidine-2,4-dione core and furan-3-carbonyl-substituted azetidine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of drug discovery and development.

The synthesis of 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves a multi-step process, including the coupling of furan-3-carbonyl chloride with azetidine derivatives, followed by cyclization to form the imidazolidine-2,4-dione ring. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further pharmacological studies. Researchers have also explored its structural analogs to enhance its bioavailability and target specificity.

Pharmacological evaluations have revealed that 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione exhibits notable activity against specific enzyme targets, including kinases and proteases, which are implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders. In vitro and in vivo studies have demonstrated its ability to modulate key signaling pathways, suggesting its potential as a lead compound for the development of novel therapeutics. Additionally, its pharmacokinetic properties, such as metabolic stability and tissue distribution, are currently under investigation to optimize its drug-like characteristics.

Recent collaborations between academic institutions and pharmaceutical companies have accelerated the translational research of this compound. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy in preclinical models of rheumatoid arthritis, where it significantly reduced inflammatory markers and joint damage. Another study, featured in Bioorganic & Medicinal Chemistry Letters, explored its role as a selective inhibitor of a cancer-associated kinase, showcasing its potential in targeted therapy.

Despite these promising findings, challenges remain in the development of 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione as a therapeutic agent. Issues such as off-target effects, solubility, and formulation stability need to be addressed through further structural modifications and formulation studies. Future research directions may include the exploration of its combination therapies with existing drugs and the development of prodrugs to enhance its delivery and efficacy.

In conclusion, 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS: 2034269-30-0) represents a promising scaffold in medicinal chemistry, with diverse applications in drug discovery. Continued research and collaboration will be essential to unlock its full therapeutic potential and address the current limitations. This compound exemplifies the intersection of chemical innovation and biological relevance, paving the way for novel treatments in various disease areas.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD